molecular formula C15H21NO B12548751 Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- CAS No. 147356-73-8

Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-

Cat. No.: B12548751
CAS No.: 147356-73-8
M. Wt: 231.33 g/mol
InChI Key: UNZFNNQWLZVBRI-UHFFFAOYSA-N
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Description

Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring attached to an amine group, which is further connected to a methoxy-substituted phenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- can be synthesized through several methods. One common approach involves the condensation reaction between cyclohexanamine and 3-methoxy-2-methylbenzaldehyde. This reaction typically occurs under acidic or basic conditions, with the use of a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanamine, N-[(2-methoxyphenyl)methylene]-
  • Cyclohexanamine, N-[(4-methoxyphenyl)methylene]-
  • Cyclohexanamine, N-[(3-methylphenyl)methylene]-

Uniqueness

Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]- is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

147356-73-8

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-cyclohexyl-1-(3-methoxy-2-methylphenyl)methanimine

InChI

InChI=1S/C15H21NO/c1-12-13(7-6-10-15(12)17-2)11-16-14-8-4-3-5-9-14/h6-7,10-11,14H,3-5,8-9H2,1-2H3

InChI Key

UNZFNNQWLZVBRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C=NC2CCCCC2

Origin of Product

United States

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